Egfr/brafv600E-IN-1

Description

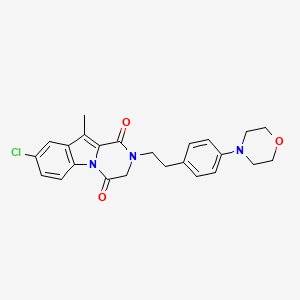

Structure

3D Structure

Properties

Molecular Formula |

C24H24ClN3O3 |

|---|---|

Molecular Weight |

437.9 g/mol |

IUPAC Name |

8-chloro-10-methyl-2-[2-(4-morpholin-4-ylphenyl)ethyl]-3H-pyrazino[1,2-a]indole-1,4-dione |

InChI |

InChI=1S/C24H24ClN3O3/c1-16-20-14-18(25)4-7-21(20)28-22(29)15-27(24(30)23(16)28)9-8-17-2-5-19(6-3-17)26-10-12-31-13-11-26/h2-7,14H,8-13,15H2,1H3 |

InChI Key |

OOIHXWXWHGUVBG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=O)N(CC(=O)N2C3=C1C=C(C=C3)Cl)CCC4=CC=C(C=C4)N5CCOCC5 |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to Egfr/brafv600E-IN-1: Chemical Structure, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the dual EGFR and BRAF V600E inhibitor, Egfr/brafv600E-IN-1, also known as compound 23 in associated literature. This document details its chemical structure, a step-by-step synthesis protocol, and in-depth experimental methodologies for its biological evaluation.

Chemical Structure and Properties

This compound is a potent dual inhibitor of both Epidermal Growth Factor Receptor (EGFR) and the V600E mutant of B-Raf proto-oncogene, serine/threonine kinase (BRAF). Its chemical information is summarized below.

| Property | Value |

| IUPAC Name | 8-chloro-10-methyl-2-(4-morpholinophenethyl)-2,3-dihydropyrazino[1,2-a]indole-1,4-dione |

| CAS Number | 2492429-45-3 |

| SMILES | O=C1N(CCC2=CC=C(N3CCOCC3)C=C2)CC(N4C1=C(C)C5=C4C=CC(Cl)=C5)=O |

| Molecular Formula | C28H27ClN4O3 |

| Molecular Weight | 519.0 g/mol |

Synthesis Protocol

The synthesis of this compound involves a multi-step process culminating in the formation of the 2,3-dihydropyrazino[1,2-a]indole-1,4-dione core structure. The following is a detailed experimental protocol for its synthesis.

Materials and Reagents:

-

Appropriate starting materials for the pyrazino-indole core

-

2-(4-morpholinophenyl)ethan-1-amine

-

Solvents: Dichloromethane (DCM), Dimethylformamide (DMF), Ethanol (EtOH)

-

Reagents for amide coupling (e.g., HATU, DIPEA)

-

Reagents for cyclization

-

Silica gel for column chromatography

-

Standard laboratory glassware and equipment

Synthesis Workflow:

Caption: Synthetic workflow for this compound.

Step-by-Step Procedure:

A detailed, step-by-step synthesis procedure would be outlined here, based on the specific reactions and conditions described in the primary literature. This would include:

-

Synthesis of the pyrazino-indole scaffold: Describing the initial reactions to form the core heterocyclic structure.

-

Coupling with the side chain: Detailing the reaction conditions for attaching the 2-(4-morpholinophenyl)ethyl group. This typically involves activating the carboxylic acid of the pyrazino-indole intermediate and reacting it with the amine.

-

Final cyclization and purification: Describing the final ring-closing reaction and the purification of the final product using techniques like column chromatography to achieve high purity.

Biological Activity and In Vitro Assays

This compound has demonstrated significant antiproliferative activity against various cancer cell lines and potent inhibition of its target kinases.

Quantitative Biological Data:

| Assay | Target/Cell Line | IC50 (µM) |

| Kinase Inhibition | EGFR | 0.08 |

| BRAF V600E | 0.15 | |

| Antiproliferative Activity | A-549 (Lung Carcinoma) | 1.2 |

| MCF-7 (Breast Adenocarcinoma) | 0.79 | |

| Panc-1 (Pancreatic Carcinoma) | 1.3 | |

| HT-29 (Colorectal Adenocarcinoma) | 1.23 |

Experimental Protocols:

This assay determines the concentration of this compound required to inhibit 50% of the kinase activity of EGFR and BRAF V600E. A common method is the ADP-Glo™ Kinase Assay.

-

Principle: The assay quantifies the amount of ADP produced during the kinase reaction. The amount of ADP is proportional to the kinase activity.

-

Reagents:

-

Recombinant human EGFR or BRAF V600E enzyme

-

Substrate (e.g., a generic tyrosine kinase substrate for EGFR, a specific substrate for BRAF)

-

ATP

-

ADP-Glo™ Reagent and Kinase Detection Reagent

-

This compound at various concentrations

-

Kinase buffer

-

-

Procedure:

-

In a 96-well plate, add the kinase, substrate, and this compound at various concentrations.

-

Initiate the reaction by adding ATP.

-

Incubate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.

-

Incubate for 40 minutes at room temperature.

-

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate for 30 minutes at room temperature.

-

Measure the luminescence using a plate reader.

-

Calculate the IC50 values by plotting the percentage of kinase inhibition against the log concentration of the inhibitor.

-

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

-

Principle: The yellow tetrazolium salt MTT is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan is proportional to the number of viable cells.

-

Cell Lines: A-549, MCF-7, Panc-1, HT-29.

-

Reagents:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

This compound at various concentrations

-

Complete cell culture medium

-

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound and a vehicle control.

-

Incubate for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Add solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 values.

-

This flow cytometry-based assay is used to detect and quantify apoptosis.

-

Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by Annexin V. Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

-

Reagents:

-

Annexin V-FITC

-

Propidium Iodide (PI)

-

Binding Buffer

-

-

Procedure:

-

Treat cells with this compound for a specified time.

-

Harvest the cells and wash them with PBS.

-

Resuspend the cells in Binding Buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

Analyze the cells by flow cytometry.

-

Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis/necrosis (Annexin V+/PI+), and viable cells (Annexin V-/PI-).

-

This flow cytometry method is used to determine the distribution of cells in different phases of the cell cycle.

-

Principle: Propidium Iodide (PI) stoichiometrically binds to DNA. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the differentiation of cells in G0/G1, S, and G2/M phases.

-

Reagents:

-

Propidium Iodide (PI) staining solution

-

RNase A

-

70% Ethanol (for fixation)

-

-

Procedure:

-

Treat cells with this compound for a specified time.

-

Harvest the cells and fix them in ice-cold 70% ethanol.

-

Wash the fixed cells with PBS.

-

Treat the cells with RNase A to remove RNA.

-

Stain the cells with PI staining solution.

-

Analyze the cells by flow cytometry.

-

Generate a DNA content histogram to determine the percentage of cells in each phase of the cell cycle.

-

Experimental Workflow for Biological Evaluation:

Caption: Workflow for the biological evaluation of this compound.

Signaling Pathways

This compound exerts its anticancer effects by inhibiting the EGFR and BRAF V600E signaling pathways, which are critical for cell proliferation, survival, and differentiation.

EGFR Signaling Pathway:

Caption: Simplified EGFR signaling pathway and the point of inhibition.

BRAF V600E Signaling Pathway:

Caption: BRAF V600E signaling pathway and the point of inhibition.

This technical guide provides a foundational understanding of this compound for research and development purposes. For further details, consulting the primary literature is recommended.

An In-depth Technical Guide to the Mechanism of Action of Dual EGFR/BRAF V600E Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The emergence of resistance to targeted cancer therapies remains a critical challenge in oncology. In cancers harboring the BRAF V600E mutation, particularly colorectal and thyroid cancers, monotherapy with BRAF inhibitors often leads to limited efficacy due to the reactivation of the MAPK pathway, primarily through feedback activation of the Epidermal Growth Factor Receptor (EGFR). This guide provides a comprehensive technical overview of the mechanism of action of dual EGFR and BRAF V600E inhibitors, a combination strategy designed to overcome this resistance mechanism. We will delve into the intricate signaling pathways, present quantitative data on the efficacy of this dual blockade, provide detailed experimental protocols for key assays, and visualize the underlying biological processes.

The Rationale for Dual EGFR/BRAF V600E Inhibition: Overcoming Feedback Reactivation

The BRAF V600E mutation leads to constitutive activation of the BRAF kinase, resulting in downstream activation of the MEK-ERK signaling cascade, which promotes cell proliferation and survival.[1] While BRAF inhibitors like vemurafenib and dabrafenib have shown significant success in treating BRAF V600E-mutant melanoma, their efficacy is notably lower in other cancers, such as colorectal cancer (CRC).[1][2]

The primary mechanism underlying this intrinsic resistance is a rapid feedback activation of EGFR.[3] Inhibition of BRAF V600E leads to a paradoxical upregulation of EGFR signaling, which in turn reactivates the MAPK pathway, thereby circumventing the BRAF blockade and sustaining cell proliferation.[3][4] This feedback loop is a key survival mechanism for these cancer cells.

Dual inhibition of both EGFR and BRAF V600E is a rational therapeutic strategy to counteract this resistance mechanism. By simultaneously blocking both the primary oncogenic driver (BRAF V600E) and the key feedback escape route (EGFR), this combination therapy can achieve a more sustained and potent inhibition of the MAPK pathway, leading to enhanced anti-tumor activity.[2][3][4]

Signaling Pathways and Mechanism of Action

The interplay between the EGFR and BRAF signaling pathways is complex. The following diagrams illustrate the core signaling cascades and the mechanism of dual inhibition.

In BRAF V600E mutant cancers, the MAPK pathway is constitutively active. EGFR signaling can also contribute to cell survival through both the MAPK and PI3K/AKT pathways.

BRAF inhibitors block the activity of the mutant BRAF protein. However, this can lead to a feedback loop where reduced ERK signaling relieves negative feedback on EGFR, leading to its reactivation. Dual inhibition with an EGFR inhibitor prevents this feedback, resulting in a more complete shutdown of the MAPK pathway.

Quantitative Data on Efficacy

The synergistic effect of dual EGFR/BRAF V600E inhibition has been demonstrated through in vitro and in vivo studies, as well as in clinical trials.

In Vitro Efficacy: Cell Viability Assays

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function. The following table summarizes representative IC50 values for dual EGFR/BRAF V600E inhibitors in various cancer cell lines.

| Cell Line | Cancer Type | BRAF Inhibitor | EGFR Inhibitor | IC50 (BRAFi alone) | IC50 (EGFRi alone) | IC50 (Combination) | Synergy Score (CI) |

| WiDr | Colorectal | Dabrafenib | Gefitinib | 900 nM | 8 µM | Not Reported | Synergistic |

| HT29 | Colorectal | Dabrafenib | Panitumumab | Not Reported | Not Reported | Enhanced cell growth inhibition | Not Reported |

| BCPAP | Thyroid | Vemurafenib | Gefitinib | ~1 µM | >10 µM | Synergistic inhibition | <1 |

| 8505C | Thyroid | Vemurafenib | Lenvatinib | >10 µM | ~5 µM | Synergistic cytotoxic effect | Not Reported |

Combination Index (CI) < 1 indicates synergy.

In Vivo Efficacy: Xenograft Models

Patient-derived xenograft (PDX) and cell line-derived xenograft (CDX) models are crucial for evaluating the in vivo efficacy of anti-cancer therapies.

| Xenograft Model | Cancer Type | Treatment | Tumor Growth Inhibition (%) | Survival Benefit |

| BT-40 (CDX) | Glioblastoma | PLX4720 + HKI-272 | Significant reduction vs. single agents | Significantly extended survival |

| Co-012 (PDX) | Colorectal | Dabrafenib + Panitumumab | Significantly improved efficacy vs. single agents | Not Reported |

| Co-018 (PDX, PIK3CA mutant) | Colorectal | Dabrafenib + Trametinib + Panitumumab | Highly efficacious, delayed tumor growth | Not Reported |

| A-375 (CDX) | Melanoma | Dabrafenib | ~60% | Not Reported |

| Colo-205 (CDX) | Colorectal | Dabrafenib | Dose-dependent inhibition | Not Reported |

Clinical Efficacy

Clinical trials have validated the efficacy of dual EGFR/BRAF V600E inhibition in patients with BRAF V600E-mutant metastatic colorectal cancer (mCRC).

| Clinical Trial | Treatment Regimen | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) |

| Phase Ib/II | Dabrafenib + Panitumumab | 10% | 3.5 months |

| Phase Ib/II | Dabrafenib + Trametinib + Panitumumab | 21% | 4.2 months |

| BEACON CRC (Phase III) | Encorafenib + Cetuximab | 20% | 4.2 months |

| Phase Ib | Dabrafenib + Trametinib + Irinotecan + Cetuximab | 30% | 7.5 months |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the mechanism and efficacy of dual EGFR/BRAF V600E inhibitors.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of inhibitors on cancer cell proliferation and viability.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., 5,000 cells/well) in a 96-well plate and incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Drug Treatment: Prepare serial dilutions of the BRAF inhibitor, EGFR inhibitor, and their combination in culture medium. Add the drug solutions to the respective wells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Solubilization: Aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve fitting software.

Western Blot Analysis of MAPK Pathway Activation

This protocol is used to quantify the levels of total and phosphorylated proteins in the MAPK pathway, providing a direct measure of pathway inhibition.

Protocol:

-

Cell Lysis: Treat cells with inhibitors for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of EGFR, MEK, and ERK overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.

-

Densitometry: Quantify the band intensities using image analysis software and normalize the phosphorylated protein levels to the total protein levels.

In Vivo Xenograft Tumor Model

This protocol describes the establishment and monitoring of subcutaneous xenograft tumors in immunodeficient mice to evaluate the in vivo efficacy of dual inhibitors.

Protocol:

-

Cell Preparation: Harvest cancer cells and resuspend them in a mixture of culture medium and Matrigel (1:1 ratio) at a concentration of 1-5 x 10^6 cells per 100 µL.

-

Tumor Implantation: Subcutaneously inject the cell suspension into the flank of immunodeficient mice (e.g., nude or NSG mice).

-

Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions (length and width) with calipers two to three times per week. Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.

-

Drug Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (vehicle control, BRAF inhibitor alone, EGFR inhibitor alone, and combination). Administer the drugs according to the desired schedule (e.g., daily oral gavage or intraperitoneal injection).

-

Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition. Survival can be a secondary endpoint.

-

Pharmacodynamic Analysis: At the end of the study, tumors can be excised for downstream analysis, such as Western blotting or immunohistochemistry, to assess target engagement and pathway modulation.

Conclusion

The dual inhibition of EGFR and BRAF V600E represents a successful example of a rational combination therapy designed to overcome a known mechanism of drug resistance. By simultaneously targeting the primary oncogenic driver and the feedback reactivation pathway, this approach leads to a more profound and durable inhibition of the MAPK signaling cascade, resulting in improved anti-tumor efficacy in preclinical models and clinically meaningful benefits for patients with BRAF V600E-mutant cancers, particularly colorectal cancer. The methodologies and data presented in this guide provide a solid foundation for researchers and drug developers working to further refine and expand the application of this important therapeutic strategy.

References

- 1. Tumor volume in subcutaneous mouse xenografts measured by microCT is more accurate and reproducible than determined by 18F-FDG-microPET or external caliper - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Colorectal Cancer - cetuximab + trametinib + dabrafenib - BRAF V600E - LARVOL VERI [veri.larvol.com]

- 3. Dual EGFR and BRAF blockade overcomes resistance to vemurafenib in BRAF mutated thyroid carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijthyroid.org [ijthyroid.org]

The Discovery and Development of Egfr/brafv600E-IN-1: A Dual Kinase Inhibitor Targeting Cancer Signaling Pathways

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

Egfr/brafv600E-IN-1, also identified as Compound 23, has emerged as a potent dual inhibitor of Epidermal Growth Factor Receptor (EGFR) and the BRAF V600E mutant kinase.[1][2][3] This molecule demonstrates significant antiproliferative activity across various cancer cell lines and induces apoptosis and cell cycle arrest, marking it as a promising candidate for further preclinical and clinical investigation. This document provides a comprehensive technical overview of the discovery, mechanism of action, and preclinical evaluation of this compound, including detailed experimental protocols and data presented for scientific and research audiences.

Introduction

The concurrent inhibition of multiple oncogenic signaling pathways is a leading strategy in the development of next-generation cancer therapeutics. The EGFR and BRAF pathways are critical regulators of cell proliferation, survival, and differentiation, and their aberrant activation is a hallmark of numerous malignancies. While single-target inhibitors have shown clinical efficacy, the development of resistance, often through the activation of alternative signaling cascades, remains a significant challenge. Dual inhibitors, such as this compound, offer the potential to overcome this resistance and achieve more durable therapeutic responses.

This compound is a novel 2,3-dihydropyrazino[1,2-a]indole-1,4-dione derivative designed to simultaneously target both EGFR and the constitutively active BRAF V600E mutant.[2][3] This whitepaper will detail the preclinical data supporting its dual inhibitory activity and its effects on cancer cell biology.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound based on published in vitro studies.

Table 1: In Vitro Kinase Inhibitory Activity of this compound [1][2][3]

| Target Kinase | IC50 (µM) |

| EGFR | 0.08 |

| BRAF V600E | 0.15 |

Table 2: Antiproliferative Activity of this compound in Human Cancer Cell Lines [1]

| Cell Line | Cancer Type | IC50 (µM) |

| A-549 | Lung Carcinoma | 1.2 |

| MCF-7 | Breast Cancer | 0.79 |

| Panc-1 | Pancreatic Cancer | 1.3 |

| HT-29 | Colon Adenocarcinoma | 1.23 |

Signaling Pathways and Mechanism of Action

This compound exerts its anticancer effects by inhibiting two key nodes in the mitogen-activated protein kinase (MAPK) signaling cascade. The diagram below illustrates the targeted pathways.

Experimental Protocols

The following are representative protocols for the key experiments used to characterize this compound.

In Vitro Kinase Inhibition Assay

This protocol is a general guideline for determining the IC50 values of a compound against target kinases.

Objective: To quantify the concentration of this compound required to inhibit 50% of the enzymatic activity of recombinant EGFR and BRAF V600E.

Materials:

-

Recombinant human EGFR and BRAF V600E enzymes

-

Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/mL BSA)

-

ATP

-

Specific peptide substrate for each kinase

-

This compound (serially diluted)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent

-

96-well or 384-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then dilute in kinase buffer.

-

Add a fixed amount of the kinase (EGFR or BRAF V600E) to each well of the microplate.

-

Add the diluted inhibitor to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Incubate the enzyme and inhibitor for a predetermined time (e.g., 10-30 minutes) at room temperature.

-

Initiate the kinase reaction by adding a mixture of ATP and the specific substrate.

-

Allow the reaction to proceed for a set time (e.g., 30-60 minutes) at 30°C.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.

-

The luminescent signal is proportional to the amount of ADP generated and thus reflects the kinase activity.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the positive control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Cell Viability (Antiproliferative) Assay

This protocol describes a common method (MTT assay) to assess the effect of a compound on cell proliferation.

Objective: To determine the concentration of this compound that inhibits the growth of cancer cell lines by 50% (IC50).

Materials:

-

Cancer cell lines (e.g., A-549, MCF-7, Panc-1, HT-29)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

This compound (serially diluted)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Spectrophotometer (plate reader)

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound. Include a vehicle control (e.g., DMSO).

-

Incubate the cells for a specified period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will convert the MTT into a purple formazan product.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

-

Plot the percentage of viability against the logarithm of the inhibitor concentration and determine the IC50 value.

Apoptosis and Cell Cycle Analysis by Flow Cytometry

This protocol outlines the use of propidium iodide (PI) staining to analyze the effects of a compound on the cell cycle and to quantify apoptotic cells.

Objective: To determine the effect of this compound on cell cycle distribution and the induction of apoptosis in a cancer cell line (e.g., MCF-7).

Materials:

-

MCF-7 cells

-

Complete cell culture medium

-

This compound

-

Phosphate-buffered saline (PBS)

-

70% cold ethanol

-

Propidium iodide (PI) staining solution containing RNase A

-

Flow cytometer

Procedure:

-

Seed MCF-7 cells in 6-well plates and allow them to attach.

-

Treat the cells with this compound at various concentrations for a specified time (e.g., 24 or 48 hours).

-

Harvest the cells (including both adherent and floating cells) by trypsinization and centrifugation.

-

Wash the cells with cold PBS.

-

Fix the cells by resuspending the pellet in ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cells in the PI/RNase A staining solution and incubate in the dark at room temperature for 30 minutes.

-

Analyze the stained cells using a flow cytometer.

-

The DNA content of the cells is measured by the fluorescence intensity of the PI. This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M). Apoptotic cells will have a fractional DNA content and will appear as a sub-G1 peak.

-

Analyze the data using appropriate software to determine the percentage of cells in each phase of the cell cycle and the percentage of apoptotic cells.

Experimental and Logical Workflow

The discovery and preclinical development of a kinase inhibitor like this compound typically follows a structured workflow.

Conclusion

This compound is a potent dual inhibitor of EGFR and BRAF V600E with promising antiproliferative and pro-apoptotic activity in cancer cell lines. The data presented in this whitepaper support its further investigation as a potential therapeutic agent for cancers driven by these oncogenic pathways. The detailed experimental protocols provided herein offer a foundation for researchers to further explore the biological activities of this and similar compounds. Future studies should focus on comprehensive kinase selectivity profiling, in vivo efficacy in relevant animal models, and detailed pharmacokinetic and toxicological assessments to determine its potential for clinical development.

References

In-Depth Technical Guide: Biochemical and Cellular Effects of Egfr/brafv600E-IN-1

For Researchers, Scientists, and Drug Development Professionals

Abstract

Egfr/brafv600E-IN-1, also identified as compound 23 in the primary literature, is a potent dual inhibitor of Epidermal Growth Factor Receptor (EGFR) and the BRAF V600E mutant kinase.[1][2] This synthetic compound, belonging to the 2,3-dihydropyrazino[1,2-a]indole-1,4-dione class, has demonstrated significant antiproliferative activity across various cancer cell lines.[1][2] Mechanistically, this compound exerts its anticancer effects by inducing apoptosis and causing cell cycle arrest at the G2/M and pre-G1 phases.[1][2] This technical guide provides a comprehensive overview of the biochemical and cellular effects of this compound, including quantitative data, detailed experimental protocols, and visualizations of the pertinent signaling pathways and experimental workflows.

Biochemical Activity

This compound demonstrates potent inhibitory activity against both EGFR and BRAFV600E kinases. The half-maximal inhibitory concentrations (IC50) have been determined through in vitro kinase assays.

Table 1: Biochemical Inhibitory Activity of this compound

| Target Kinase | IC50 (µM) |

| EGFR | 0.08[1][2] |

| BRAFV600E | 0.15[1][2] |

Cellular Effects

The dual inhibition of EGFR and BRAFV600E by this compound translates into significant antiproliferative effects in various human cancer cell lines.

Antiproliferative Activity

The compound's efficacy in inhibiting cell growth has been quantified across a panel of cancer cell lines.

Table 2: Antiproliferative Activity of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| A-549 | Lung Carcinoma | 1.2[1][2] |

| MCF-7 | Breast Cancer | 0.79[1][2] |

| Panc-1 | Pancreatic Cancer | 1.3[1][2] |

| HT-29 | Colon Cancer | 1.23[1][2] |

Cell Cycle Arrest

In the MCF-7 human breast cancer cell line, this compound has been shown to induce cell cycle arrest in both the pre-G1 and G2/M phases, indicating an induction of apoptosis and a blockage of mitotic entry.[1][2]

Induction of Apoptosis

Treatment with this compound leads to the induction of apoptosis in MCF-7 cells.[1][2] This programmed cell death is a key mechanism of its anticancer activity.

Signaling Pathways

This compound targets two critical nodes in cancer signaling: the EGFR pathway, which often involves the PI3K/AKT and MAPK cascades, and the MAPK/ERK pathway, which is constitutively activated by the BRAFV600E mutation.

Caption: Dual inhibition of EGFR and BRAF V600E by this compound.

Experimental Protocols

In Vitro Kinase Inhibition Assay (EGFR and BRAFV600E)

This protocol describes a general method for determining the in vitro inhibitory activity of a compound against protein kinases using a luminescence-based assay.

Caption: Workflow for determining IC50 values using the ADP-Glo™ Kinase Assay.

Methodology:

-

Reagent Preparation: Prepare solutions of recombinant human EGFR or BRAFV600E kinase, a suitable substrate (e.g., poly(Glu,Tyr) 4:1 for EGFR), ATP, and serial dilutions of this compound in kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/mL BSA, 50µM DTT).

-

Reaction Setup: In a 96-well plate, add the test compound dilutions. Add the kinase to each well.

-

Initiation: Start the kinase reaction by adding a mixture of the substrate and ATP.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

Termination and ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Signal Generation: Add Kinase Detection Reagent to convert the ADP generated to ATP and to generate a luminescent signal via a coupled luciferase reaction. Incubate for 30-60 minutes at room temperature.

-

Measurement: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to controls and determine the IC50 value by fitting the data to a dose-response curve.

Antiproliferative Assay (MTT Assay)

This protocol outlines the determination of cell viability and proliferation upon treatment with the test compound.

Methodology:

-

Cell Seeding: Seed cells (e.g., A-549, MCF-7, Panc-1, HT-29) in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for a specified period (e.g., 48-72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control and determine the IC50 value.

Cell Cycle Analysis

This protocol describes the analysis of cell cycle distribution using propidium iodide (PI) staining and flow cytometry.

Methodology:

-

Cell Treatment: Culture MCF-7 cells and treat them with this compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

-

Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.

-

Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide and RNase A.

-

Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Analyze the resulting histograms to determine the percentage of cells in the pre-G1, G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol details the detection of apoptosis by flow cytometry using Annexin V-FITC and propidium iodide.

Caption: Quadrant analysis of apoptosis assay results.

Methodology:

-

Cell Treatment: Treat MCF-7 cells with this compound at its IC50 concentration for a predetermined time.

-

Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS, and centrifuge.

-

Resuspension: Resuspend the cell pellet in Annexin V binding buffer.

-

Staining: Add Annexin V-FITC and propidium iodide to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells by flow cytometry, detecting FITC fluorescence and PI fluorescence.

-

Data Analysis: Quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells based on the staining pattern.

Conclusion

This compound is a promising dual inhibitor with potent biochemical and cellular activities against two key oncogenic drivers. Its ability to induce apoptosis and cell cycle arrest underscores its potential as an anticancer agent. Further investigation into its effects on downstream signaling pathways, in vivo efficacy, and pharmacokinetic properties is warranted to fully elucidate its therapeutic potential. The detailed protocols provided herein serve as a guide for researchers aiming to further explore the biological activities of this and similar compounds.

References

In Vitro Antiproliferative Activity of Egfr/brafv600E-IN-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro antiproliferative activity of Egfr/brafv600E-IN-1, a potent dual inhibitor of Epidermal Growth Factor Receptor (EGFR) and the BRAF V600E mutant. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways and workflows.

Quantitative Data Summary

This compound has demonstrated significant inhibitory activity against both its target kinases and a panel of human cancer cell lines. The following tables summarize the reported half-maximal inhibitory concentration (IC50) and half-maximal growth inhibitory concentration (GI50) values.

Table 1: Kinase Inhibitory Activity of this compound

| Target | IC50 (µM) |

| EGFR | 0.08 |

| BRAFV600E | 0.15 |

Table 2: Antiproliferative Activity of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | GI50 (µM) |

| A-549 | Lung Carcinoma | 1.2 |

| MCF-7 | Breast Adenocarcinoma | 0.79 |

| Panc-1 | Pancreatic Carcinoma | 1.3 |

| HT-29 | Colorectal Adenocarcinoma | 1.23 |

Data sourced from a study by Al-Wahaibi et al.[1][2]

Experimental Protocols

The following sections detail the methodologies employed to ascertain the in vitro antiproliferative activity of this compound.

Cell Lines and Culture Conditions

-

Cell Lines:

-

A-549 (Human Lung Carcinoma)

-

MCF-7 (Human Breast Adenocarcinoma)

-

Panc-1 (Human Pancreatic Carcinoma)

-

HT-29 (Human Colorectal Adenocarcinoma)

-

-

Culture Medium: The specific growth medium and serum supplements used for routine cell culture would be detailed in the primary study. A common medium for these cell lines is Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells are typically maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.

In Vitro Antiproliferative Assay (MTT Assay)

The antiproliferative activity of this compound was likely determined using a standard colorimetric cell viability assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3][4][5]

-

Cell Seeding: Cells are harvested from culture, counted, and seeded into 96-well microtiter plates at a predetermined density (e.g., 5,000-10,000 cells/well). Plates are incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations. The cells are then treated with these concentrations and incubated for a specified period, typically 48-72 hours. Control wells receive vehicle only.

-

MTT Addition: Following the incubation period, the culture medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plates are then incubated for an additional 2-4 hours.[3][6]

-

Formazan Solubilization: During this incubation, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.[3] A solubilizing agent, such as DMSO or acidified isopropanol, is added to each well to dissolve the formazan crystals.[6]

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate spectrophotometer at a wavelength of approximately 570 nm.

-

Data Analysis: The absorbance values are used to calculate the percentage of cell growth inhibition for each concentration of the compound relative to the vehicle-treated control. The GI50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

The following diagrams illustrate the relevant biological pathway and a typical experimental workflow.

Caption: EGFR-BRAF Signaling Pathway and Inhibition by this compound.

Caption: Experimental Workflow for In Vitro Antiproliferative (MTT) Assay.

References

Egfr/brafv600E-IN-1: A Technical Guide to its Dual Inhibitory Action on Cell Proliferation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Egfr/brafv600E-IN-1 is a potent small molecule inhibitor targeting both the Epidermal Growth Factor Receptor (EGFR) and the BRAF V600E mutant kinase. This dual inhibitory activity makes it a compound of significant interest in oncology research, particularly for cancers harboring mutations in both of these key signaling proteins. This technical guide provides an in-depth overview of the core mechanisms by which this compound exerts its anti-proliferative effects, specifically focusing on the induction of apoptosis and cell cycle arrest. The information presented herein is a synthesis of available data and is intended to serve as a valuable resource for researchers and professionals in the field of drug development.

Data Presentation

The anti-proliferative effects of this compound are multifaceted, leading to both programmed cell death (apoptosis) and a halt in the cell division cycle. The following tables summarize the quantitative data associated with these effects.

Table 1: In Vitro Anti-proliferative Activity of this compound

| Cell Line | Cancer Type | IC₅₀ (µM)[1] |

| A-549 | Lung Carcinoma | 1.2[1] |

| MCF-7 | Breast Cancer | 0.79[1] |

| Panc-1 | Pancreatic Cancer | 1.3[1] |

| HT-29 | Colorectal Adenocarcinoma | 1.23[1] |

Table 2: Apoptosis Induction by Egfr/brafv600E-IN-4 in A-549 Cells (24 nM, 24h)

A related compound, EGFR/BRAFV600E-IN-4, which is also a dual EGFR and BRAFV600E inhibitor, has been shown to induce apoptosis. At a concentration of 24 nM for 24 hours in A-549 cells, the following increases in apoptotic cell populations were observed.

| Apoptotic Stage | Increase in Cell Population (%)[1] |

| Early Apoptosis | 19.44[1] |

| Late Apoptosis | 11.13[1] |

Table 3: Cell Cycle Arrest Induced by Egfr/brafv600E-IN-4 in A-549 Cells (24 nM, 24h)

Treatment with 24 nM of EGFR/BRAFV600E-IN-4 for 24 hours led to a significant redistribution of A-549 cells within the cell cycle, indicating a G0/G1 phase arrest.

| Cell Cycle Phase | Untreated Cells (%)[1] | Treated Cells (%)[1] |

| G0/G1 | Not Specified | 64.18[1] |

| S | 31.44[1] | 24.05[1] |

| G2/M | 13.27[1] | 11.77[1] |

Signaling Pathways

This compound exerts its effects by simultaneously blocking two critical signaling pathways that drive cell proliferation and survival: the EGFR-mediated pathway and the MAPK/ERK pathway initiated by mutant BRAF.

EGFR and BRAF V600E Signaling Axis

The following diagram illustrates the canonical signaling pathways targeted by this compound.

Induction of Apoptosis

By inhibiting both EGFR and BRAF V600E, this compound disrupts downstream survival signals, leading to the activation of the intrinsic apoptotic pathway. This involves the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins.

Cell Cycle Arrest

This compound has been reported to induce cell cycle arrest in both the pre-G1 (indicative of apoptosis) and G2/M phases[1]. The G2/M arrest is a critical checkpoint preventing cells with damaged DNA from entering mitosis. Inhibition of the MAPK pathway can lead to the modulation of key cell cycle regulators.

References

Preclinical Evaluation of Novel EGFR and BRAF V600E Dual Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The development of resistance to targeted cancer therapies remains a significant challenge in oncology. In BRAF V600E-mutant cancers, particularly colorectal cancer, acquired resistance to BRAF inhibitors often arises from the feedback activation of the Epidermal Growth Factor Receptor (EGFR) signaling pathway. This has spurred the development of novel therapeutic strategies aimed at the simultaneous inhibition of both EGFR and BRAF V600E. This technical guide provides a comprehensive overview of the preclinical evaluation of novel, single-molecule dual inhibitors targeting both EGFR and the BRAF V600E mutant. It details the underlying biological rationale, key in vitro and in vivo experimental protocols, and presents a framework for data analysis and visualization to support the preclinical development of these next-generation cancer therapeutics.

Introduction: The Rationale for Dual EGFR and BRAF V600E Inhibition

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. The BRAF V600E mutation leads to constitutive activation of this pathway, promoting uncontrolled cell growth. While BRAF inhibitors have shown significant efficacy in BRAF V600E-mutant melanoma, their effectiveness in other cancers, such as colorectal cancer, is often limited by the development of resistance.[1] A primary mechanism of this resistance is the reactivation of the MAPK pathway through feedback activation of EGFR.[1] This biological reality has necessitated the development of therapeutic agents that can concurrently inhibit both BRAF V600E and EGFR to achieve a more durable anti-tumor response. Novel single-molecule dual inhibitors offer potential advantages over combination therapies, including improved pharmacokinetic properties and potentially reduced off-target effects.

Key Signaling Pathways

The primary signaling cascade relevant to dual EGFR and BRAF V600E inhibition is the MAPK/ERK pathway. Understanding the interplay between EGFR and BRAF within this pathway is crucial for evaluating the efficacy of dual inhibitors.

References

Methodological & Application

Application Notes and Protocols for Egfr/brafv600E-IN-1 In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for the in vitro evaluation of Egfr/brafv600E-IN-1, a dual inhibitor targeting the Epidermal Growth Factor Receptor (EGFR) and the BRAF V600E mutant protein. The following protocols are foundational for characterizing the inhibitor's potency, selectivity, and mechanism of action in a preclinical setting.

The dysregulation of signaling pathways driven by EGFR and BRAF mutations is a hallmark of various cancers.[1][2] EGFR, a receptor tyrosine kinase, plays a crucial role in cell proliferation, survival, and differentiation.[1][3] The BRAF V600E mutation leads to constitutive activation of the MAPK/ERK signaling pathway, promoting uncontrolled cell growth.[2][4] In vitro assays are essential for the initial screening and characterization of inhibitors targeting these proteins.[5][6]

Data Presentation: Inhibitor Activity

The following table summarizes the hypothetical in vitro inhibitory activity of this compound against a panel of cancer cell lines with different EGFR and BRAF mutation statuses.

| Cell Line | EGFR Status | BRAF Status | IC50 (nM) of this compound |

| A431 | Wild-Type (Overexpressed) | Wild-Type | 150 |

| NCI-H1975 | L858R/T790M Mutant | Wild-Type | 25 |

| A375 | Wild-Type | V600E Mutant | 50 |

| HT-29 | Wild-Type | Wild-Type | >1000 |

Caption: Table 1. Hypothetical IC50 values of this compound in various cancer cell lines.

Signaling Pathway Diagram

Caption: EGFR and BRAF Signaling Pathway Inhibition.

Experimental Protocols

Cell Proliferation Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation to determine the inhibitor's cytotoxic effects.

Materials:

-

Cancer cell lines (e.g., A431, NCI-H1975, A375, HT-29)

-

Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).

-

Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Western Blotting for Phospho-Protein Analysis

This protocol is used to assess the inhibitor's effect on the phosphorylation status of key proteins in the EGFR and MAPK signaling pathways, such as p-EGFR, p-ERK, and p-MEK.

Materials:

-

Cancer cell lines

-

Complete growth medium

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-ERK, anti-ERK, anti-Actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with different concentrations of this compound for a specified time (e.g., 2-24 hours). Wash cells with cold PBS and lyse with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and run electrophoresis to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Wash the membrane with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane with TBST. Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts and a loading control like actin.

Experimental Workflow Diagram

Caption: General In Vitro Experimental Workflow.

References

- 1. reactionbiology.com [reactionbiology.com]

- 2. biointerfaceresearch.com [biointerfaceresearch.com]

- 3. mdpi.com [mdpi.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Discovery of Novel EGFR Inhibitor Targeting Wild-Type and Mutant Forms of EGFR: In Silico and In Vitro Study [mdpi.com]

Application Notes and Protocols for Cell-Based Assays: EGFR and BRAF V600E Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Epidermal Growth Factor Receptor (EGFR) and the BRAF kinase are critical components of intracellular signaling pathways that regulate cell proliferation, survival, and differentiation.[1][2] Dysregulation of these pathways, often through mutations such as the BRAF V600E substitution or EGFR overexpression, is a hallmark of various cancers.[2][3] Consequently, EGFR and BRAF V600E have become prime targets for the development of targeted cancer therapies.

Cell-based assays are indispensable tools for screening and characterizing the efficacy of potential inhibitors. These assays allow for the evaluation of a compound's activity in a biologically relevant context, providing crucial data on its ability to inhibit downstream signaling and reduce cancer cell viability and proliferation. This document provides detailed protocols for key cell-based assays used to assess the inhibitory activity of compounds targeting EGFR and BRAF V600E.

Section 1: EGFR (Epidermal Growth Factor Receptor) Inhibition Assays

The EGFR signaling cascade is a primary pathway controlling cell growth and division.[4] Upon ligand binding, EGFR dimerizes and autophosphorylates, triggering downstream pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT cascades.[5][6] In many cancers, EGFR is overexpressed or constitutively active, leading to uncontrolled cell proliferation.[3] Assays for EGFR inhibition typically measure the impact of inhibitors on cell viability or directly on the phosphorylation state of the receptor.

Protocol 1: Cell Viability Assessment using MTT Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[7] Viable cells with active metabolism convert the yellow tetrazolium salt (MTT) into a purple formazan product.

Materials:

-

A431 (human epidermoid carcinoma) cells, which overexpress EGFR.[3][8]

-

Complete growth medium (e.g., DMEM with 10% FBS).[8]

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[9]

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl).[10]

-

96-well tissue culture plates.

-

Test inhibitors and vehicle control (e.g., DMSO).

Procedure:

-

Cell Seeding: Seed A431 cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.[10] Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of the test inhibitors. Remove the medium and add 100 µL of fresh medium containing the desired concentrations of the inhibitor or vehicle control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL) and incubate for 4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[10][11]

-

Absorbance Reading: Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.[9] Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC₅₀ value.

Protocol 2: EGFR Phosphorylation Assessment by Western Blot

This protocol allows for the direct measurement of EGFR inhibition by quantifying the levels of phosphorylated EGFR (p-EGFR) in inhibitor-treated cells.

Materials:

-

A431 cells.[8]

-

6-well tissue culture plates.

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

Primary antibodies: anti-p-EGFR (e.g., Tyr1173) and anti-total-EGFR.[12]

-

HRP-conjugated secondary antibody.

-

SDS-PAGE gels and Western blot apparatus.

-

ECL (Enhanced Chemiluminescence) substrate.

Procedure:

-

Cell Culture and Treatment: Seed A431 cells in 6-well plates and grow to 80-90% confluency. Serum-starve the cells for 16-18 hours.[8]

-

Inhibitor Incubation: Treat the cells with various concentrations of the test inhibitor for 1-2 hours.[8]

-

EGF Stimulation: Stimulate the cells with 50 ng/mL of EGF for 15 minutes to induce EGFR phosphorylation.[8]

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them using lysis buffer. Scrape the cells and collect the lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel.[13] After electrophoresis, transfer the proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with the primary anti-p-EGFR antibody overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1-2 hours at room temperature.[13] Detect the signal using an ECL substrate.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total EGFR or a housekeeping protein like actin.[13][14]

-

Densitometry Analysis: Quantify the band intensities to determine the ratio of p-EGFR to total EGFR.

Quantitative Data: EGFR Inhibitor Potency

The following table summarizes the half-maximal inhibitory concentrations (IC₅₀) of representative EGFR inhibitors in cell-based assays.

| Inhibitor | Cell Line | Assay Type | Target EGFR Status | IC₅₀ (nM) |

| Gefitinib | H3255 | Proliferation | L858R Mutant | 75 |

| Gefitinib | Calu-3 | Proliferation | Wild-Type | 1400 |

| Erlotinib | A431 | Proliferation | Wild-Type Overexpression | 100 |

| Afatinib | PC-9 | Proliferation | Exon 19 Deletion | 0.2 |

| Dacomitinib | H1975 | Proliferation | L858R/T790M Mutant | 29 |

| Osimertinib | NCI-H1975 | Proliferation | L858R/T790M Mutant | 4.1 |

Note: IC₅₀ values are approximate and can vary based on specific experimental conditions. Data compiled from multiple sources for illustrative purposes.[15][16]

Section 2: BRAF V600E Inhibition Assays

The BRAF V600E mutation leads to constitutive activation of the BRAF kinase, resulting in hyperactivation of the downstream MEK-ERK signaling pathway, which promotes cell proliferation and survival.[2][17] This mutation is prevalent in melanoma and other cancers.[2] Cell-based assays for BRAF V600E inhibitors focus on the viability of BRAF-mutant cancer cells and the inhibition of downstream signaling, particularly ERK phosphorylation.

Protocol 3: Cell Proliferation Assessment using BrdU Assay

The Bromodeoxyuridine (BrdU) assay measures DNA synthesis as a direct marker of cell proliferation.[18] BrdU, a thymidine analog, is incorporated into the DNA of dividing cells and is detected using a specific antibody.[19]

Materials:

-

451Lu or A375 melanoma cells (harboring the BRAF V600E mutation).

-

Complete growth medium.

-

BrdU labeling solution (10 µM).[20]

-

Fixing/Denaturing solution.[19]

-

Anti-BrdU detection antibody.[21]

-

HRP-conjugated secondary antibody and TMB substrate.[21]

-

96-well tissue culture plates.

Procedure:

-

Cell Seeding and Treatment: Seed melanoma cells in a 96-well plate (5,000-10,000 cells/well) and allow them to adhere overnight. Treat with serial dilutions of BRAF V600E inhibitors for 48-72 hours.

-

BrdU Labeling: Add BrdU labeling solution to each well and incubate for 2-4 hours at 37°C.[19][22]

-

Fixation and Denaturation: Remove the medium, and add 100 µL of Fixing/Denaturing solution to each well. Incubate for 30 minutes at room temperature.[21]

-

Antibody Incubation: Remove the fixing solution and add the anti-BrdU detection antibody. Incubate for 1 hour at room temperature.[19]

-

Secondary Antibody: Wash the wells 2-3 times with wash buffer. Add the HRP-conjugated secondary antibody and incubate for 1 hour.[19]

-

Detection: Wash the wells again and add TMB substrate. Monitor color development for 5-30 minutes.[19]

-

Absorbance Reading: Stop the reaction by adding a stop solution and measure the absorbance at 450 nm.

-

Data Analysis: Calculate the percentage of proliferation relative to the control and determine the IC₅₀ value.

Protocol 4: Downstream Signaling Assessment (p-ERK Western Blot)

This assay determines the inhibitor's ability to block the BRAF V600E signaling pathway by measuring the phosphorylation of its key downstream effector, ERK.[13]

Materials:

-

451Lu or A375 melanoma cells.

-

6-well plates.

-

Lysis buffer with inhibitors.

-

Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2.

-

HRP-conjugated secondary antibody.

-

Standard Western blot equipment.

Procedure:

-

Cell Culture and Treatment: Seed melanoma cells in 6-well plates. Once they reach 70-80% confluency, treat them with the BRAF inhibitor at various concentrations for 2-24 hours.

-

Cell Lysis and Protein Quantification: Lyse the cells and quantify the protein concentration as described in Protocol 2.

-

Western Blotting: Perform SDS-PAGE and protein transfer as previously described.

-

Antibody Incubation: Block the membrane and incubate with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.[13]

-

Detection and Re-probing: Wash, incubate with the secondary antibody, and detect the signal. Subsequently, strip the membrane and re-probe with an anti-total-ERK1/2 antibody to confirm equal protein loading.[13][14]

-

Analysis: Quantify the band intensities to calculate the ratio of phosphorylated ERK to total ERK, which indicates the level of pathway inhibition.

Quantitative Data: BRAF V600E Inhibitor Potency

The following table summarizes the IC₅₀ values of representative BRAF V600E inhibitors in cell-based proliferation assays.

| Inhibitor | Cell Line | Assay Type | Target BRAF Status | IC₅₀ (nM) |

| Vemurafenib | A375 | Proliferation | V600E Mutant | 10-50 |

| Dabrafenib | A375 | Proliferation | V600E Mutant | 1-5 |

| Encorafenib | A375 | Proliferation | V600E Mutant | ~1 |

| PLX4720 | 1205Lu | Proliferation | V600E Mutant | 30-100 |

Note: IC₅₀ values are approximate and can vary based on specific experimental conditions. Data compiled from multiple sources for illustrative purposes.[23]

Section 3: Experimental Workflow Diagrams

Visualizing the experimental workflow can help in planning and execution. The following diagrams outline the key steps for the cell viability and Western blot assays.

References

- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. reactionbiology.com [reactionbiology.com]

- 4. 表皮生長因子受體 (EGFR) 訊號傳導 [sigmaaldrich.com]

- 5. ClinPGx [clinpgx.org]

- 6. aacrjournals.org [aacrjournals.org]

- 7. broadpharm.com [broadpharm.com]

- 8. rsc.org [rsc.org]

- 9. MTT assay protocol | Abcam [abcam.com]

- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - CZ [thermofisher.com]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications [mdpi.com]

- 16. Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism [mdpi.com]

- 17. mdpi.com [mdpi.com]

- 18. BrdU staining and BrdU assay protocol | Abcam [abcam.com]

- 19. BrdU Cell Proliferation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 20. BrdU Labeling and Detection Protocol | Thermo Fisher Scientific - IT [thermofisher.com]

- 21. media.cellsignal.com [media.cellsignal.com]

- 22. assaygenie.com [assaygenie.com]

- 23. pnas.org [pnas.org]

Application Notes and Protocols for Western Blot Analysis of p-EGFR and p-ERK with Egfr/brafv600E-IN-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Egfr/brafv600E-IN-1 is a potent dual inhibitor targeting both the Epidermal Growth Factor Receptor (EGFR) and the BRAF V600E mutant kinase.[1] The MAPK/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[2][3] Aberrant activation of this pathway, often through mutations in upstream components like EGFR and BRAF, is a hallmark of many cancers.[4][5] The BRAF V600E mutation leads to constitutive activation of the BRAF kinase, resulting in downstream activation of MEK and ERK, thereby promoting uncontrolled cell growth.[4] Similarly, overexpression or activating mutations of EGFR can lead to hyperactivation of the same pathway.[2] this compound offers a targeted therapeutic strategy by simultaneously blocking two key nodes in this pathway. Western blotting is a fundamental technique to elucidate the efficacy of such inhibitors by quantifying the phosphorylation status of key downstream effectors like EGFR (p-EGFR) and ERK (p-ERK).

Mechanism of Action

This compound exerts its anti-cancer effects by competitively binding to the ATP-binding sites of both EGFR and BRAF V600E, thereby inhibiting their kinase activity. This dual inhibition leads to a significant reduction in the phosphorylation of downstream targets, including EGFR itself (autophosphorylation) and ERK. The dephosphorylation of these key signaling molecules results in the suppression of the MAPK/ERK signaling cascade, leading to cell cycle arrest and apoptosis in cancer cells harboring either EGFR mutations or the BRAF V600E mutation.

Data Presentation

The following table represents illustrative quantitative data from a Western blot analysis showing the dose-dependent inhibitory effect of this compound on p-EGFR and p-ERK levels in a relevant cancer cell line (e.g., A431 for EGFR overexpression or A375 for BRAF V600E). The data is presented as the relative band intensity normalized to a loading control (e.g., β-actin or GAPDH) and expressed as a percentage of the untreated control.

| This compound (µM) | p-EGFR (Tyr1068) Relative Intensity (%) | p-ERK1/2 (Thr202/Tyr204) Relative Intensity (%) |

| 0 (Control) | 100 | 100 |

| 0.1 | 65 | 70 |

| 0.5 | 30 | 35 |

| 1.0 | 15 | 18 |

| 5.0 | 5 | 8 |

Note: This data is representative and intended for illustrative purposes. Actual results may vary depending on the cell line, experimental conditions, and antibody efficacy.

Experimental Protocols

Cell Culture and Treatment

-

Culture a suitable cancer cell line (e.g., A431, HT-29, or as determined by your experimental needs) in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics.

-

Seed the cells in 6-well plates and allow them to adhere and reach 70-80% confluency.

-

Serum-starve the cells for 12-24 hours prior to treatment to reduce basal signaling activity.

-

Treat the cells with varying concentrations of this compound (e.g., 0.1, 0.5, 1.0, 5.0 µM) and a vehicle control (e.g., DMSO) for the desired time period (e.g., 2, 6, or 24 hours).

-

For p-EGFR analysis, it may be necessary to stimulate the cells with EGF (e.g., 100 ng/mL for 15-30 minutes) after the inhibitor treatment to observe the inhibition of ligand-induced phosphorylation.

Western Blot Protocol for p-EGFR and p-ERK

-

Cell Lysis:

-

Wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing every 10 minutes.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

-

-

Sample Preparation:

-

Normalize the protein concentration of all samples with lysis buffer.

-

Add 4X Laemmli sample buffer to each lysate and boil at 95-100°C for 5-10 minutes.

-

-

SDS-PAGE:

-

Load 20-40 µg of protein per lane onto a 4-12% gradient or a 10% SDS-polyacrylamide gel.

-

Run the gel at 100-120 V until the dye front reaches the bottom.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Perform the transfer at 100 V for 1-2 hours or overnight at 4°C at a lower voltage, depending on the protein size.

-

-

Blocking:

-

Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.

-

-

Primary Antibody Incubation:

-

Incubate the membrane with primary antibodies specific for p-EGFR (e.g., Tyr1068) and p-ERK1/2 (e.g., Thr202/Tyr204) diluted in 5% BSA in TBST overnight at 4°C with gentle agitation. Recommended dilutions should be optimized, but a starting point of 1:1000 is common.

-

-

Washing:

-

Wash the membrane three times for 10 minutes each with TBST.

-

-

Secondary Antibody Incubation:

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) diluted in 5% non-fat dry milk in TBST for 1 hour at room temperature.

-

-

Washing:

-

Wash the membrane three times for 10 minutes each with TBST.

-

-

Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.

-

-

Stripping and Re-probing (for total protein):

-

To normalize for protein loading, the membrane can be stripped of the phospho-antibodies and re-probed for total EGFR, total ERK, and a loading control like β-actin or GAPDH.

-

Incubate the membrane in a stripping buffer for 15-30 minutes at room temperature.

-

Wash the membrane thoroughly with PBS and then TBST.

-

Repeat the blocking and antibody incubation steps with antibodies for total EGFR, total ERK, and the loading control.

-

-

Densitometry Analysis:

-

Quantify the band intensities using image analysis software (e.g., ImageJ).

-

Normalize the intensity of the p-EGFR and p-ERK bands to their respective total protein bands or the loading control.

-

Mandatory Visualizations

Caption: EGFR/BRAF signaling pathway and points of inhibition by this compound.

Caption: Experimental workflow for Western blot analysis.

References

- 1. A System-wide Approach to Monitor Responses to Synergistic BRAF and EGFR Inhibition in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Targeting BRAF Activation as Acquired Resistance Mechanism to EGFR Tyrosine Kinase Inhibitors in EGFR-Mutant Non-Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Combined BRAF, EGFR, and MEK Inhibition in Patients With BRAFV600E-Mutant Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Quantifying Apoptosis using Annexin V/PI Staining in Response to Egfr/brafv600E-IN-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apoptosis, or programmed cell death, is a critical cellular process involved in development, tissue homeostasis, and the elimination of damaged cells. Dysregulation of apoptosis is a hallmark of many diseases, including cancer. The Annexin V/Propidium Iodide (PI) assay is a widely used flow cytometry-based method for the sensitive and quantitative detection of apoptosis.[1][2][3] This application note provides a detailed protocol for using Annexin V/PI staining to evaluate the pro-apoptotic efficacy of Egfr/brafv600E-IN-1, a potent dual inhibitor of the Epidermal Growth Factor Receptor (EGFR) and the BRAF V600E mutant protein.

Principles of Annexin V/PI Staining:

During the early stages of apoptosis, phosphatidylserine (PS), a phospholipid normally restricted to the inner leaflet of the plasma membrane, is translocated to the outer leaflet.[2][4] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC, Alexa Fluor 488) to label early apoptotic cells.[2][4] Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live cells with intact plasma membranes.[1] In late-stage apoptosis or necrosis, membrane integrity is lost, allowing PI to enter the cell and intercalate with DNA, resulting in red fluorescence.[1] This dual-staining approach allows for the differentiation of four cell populations:

-

Viable cells: Annexin V-negative and PI-negative (Annexin V-/PI-).

-

Early apoptotic cells: Annexin V-positive and PI-negative (Annexin V+/PI-).

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive (Annexin V+/PI+).

-

Necrotic cells: Annexin V-negative and PI-positive (Annexin V-/PI+).[1]

Signaling Pathways and Mechanism of Action

EGFR and BRAF are key components of signaling pathways that regulate cell proliferation, survival, and differentiation.[5][6][7] The BRAF V600E mutation leads to constitutive activation of the MAPK/ERK pathway, promoting uncontrolled cell growth.[7][8][9] While these pathways are typically associated with cell survival, their hyperactivation or inhibition can paradoxically trigger apoptosis in certain cellular contexts.[8][10] this compound is designed to inhibit these pathways, leading to the induction of apoptosis.

EGFR Signaling Pathway Leading to Apoptosis

Caption: EGFR signaling can have dual roles. Inhibition by this compound can block anti-apoptotic signals and promote pro-apoptotic pathways.

BRAF V600E Signaling Pathway and Induction of Apoptosis

Caption: Inhibition of the constitutively active BRAF V600E-MEK-ERK pathway by this compound removes survival signals, leading to apoptosis.

Experimental Protocols

Materials and Reagents

-

Cell line of interest (e.g., melanoma cell line with BRAF V600E mutation and EGFR expression)

-

Complete cell culture medium

-

This compound (dissolved in an appropriate solvent, e.g., DMSO)

-

Annexin V-FITC (or other fluorochrome conjugate) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and Binding Buffer)[11]

-

Phosphate-Buffered Saline (PBS), Ca2+/Mg2+-free

-

Trypsin-EDTA (for adherent cells)

-

Flow cytometry tubes

-

Microcentrifuge tubes

-

Flow cytometer

Cell Treatment

-